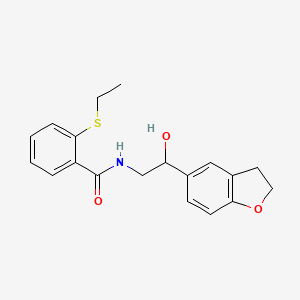

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(ethylthio)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(ethylthio)benzamide is a chemical entity that may be related to various research areas, including the development of pharmaceutical agents. While the provided papers do not directly discuss this compound, they do provide insights into similar chemical structures and their biological activities, which can be useful for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of N-phenoxyamides as multitasking reagents, which can trigger different cascade reaction sequences under metal-free conditions, as demonstrated in the selective construction of benzofuran and dihydrobenzofuro[2,3-d]oxazole derivatives . This suggests that a similar approach could potentially be applied to synthesize the compound of interest, utilizing the appropriate starting materials and reaction conditions to achieve the desired benzofuran moiety.

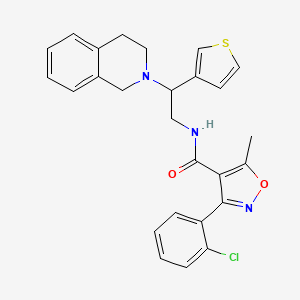

Molecular Structure Analysis

The molecular structure of closely related compounds, such as N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides, has been characterized, revealing details about molecular conformations and hydrogen bonding patterns . These compounds exhibit intramolecular N-H...O hydrogen bonds and various degrees of molecular order and disorder. Such structural analyses are crucial for understanding the conformational preferences and potential intermolecular interactions of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(ethylthio)benzamide.

Chemical Reactions Analysis

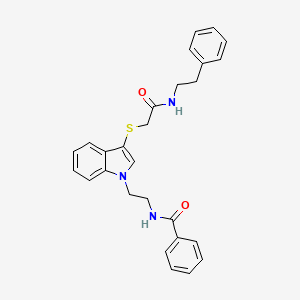

The chemical reactivity of similar compounds can be inferred from the biological evaluation of benzamide derivatives as stearoyl-CoA desaturase-1 (SCD-1) inhibitors . These studies involve assessing the inhibitory potency and the effect of structural modifications on biological activity. By analogy, the compound of interest may also be designed to target specific enzymes or receptors, and its reactivity can be fine-tuned through structural optimization.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not directly reported, the properties of structurally related compounds can provide valuable insights. For instance, the solubility, melting points, and crystalline properties of the synthesized arylamides can inform predictions about the behavior of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(ethylthio)benzamide. Additionally, the pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), can be extrapolated based on the known properties of similar benzamide derivatives .

Scientific Research Applications

Stearoyl-CoA Desaturase-1 Inhibition

The structurally related compound, 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide, demonstrated potent inhibition of stearoyl-CoA desaturase-1 (SCD-1), a key enzyme involved in fatty acid metabolism. Inhibition of SCD-1 by this compound led to a dose-dependent decrease in plasma desaturation index in mice, suggesting potential applications in metabolic disorder treatments (Uto et al., 2009).

Synthesis Techniques

Research on the synthesis of dihydrobenzofurans, like those from arynes and formamides, provides insights into the chemical properties and synthesis routes that might be applicable to N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(ethylthio)benzamide. These methods offer pathways for generating benzofurans, potentially useful for deriving novel compounds with unique biological activities (Yoshioka et al., 2013).

Antifungal Agents

Benzamide derivatives have been explored for their antifungal properties. For instance, new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives showed promising antifungal activity. Such findings underscore the potential of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(ethylthio)benzamide in antimicrobial applications (Narayana et al., 2004).

Anticancer Activities

The development of benzamide-based compounds has also been directed toward anticancer applications. For example, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides exhibited moderate to excellent anticancer activity against various cancer cell lines, highlighting the therapeutic potential of benzamide derivatives in oncology (Ravinaik et al., 2021).

properties

IUPAC Name |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-ethylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S/c1-2-24-18-6-4-3-5-15(18)19(22)20-12-16(21)13-7-8-17-14(11-13)9-10-23-17/h3-8,11,16,21H,2,9-10,12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGVPBOBOPNHDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)OCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(ethylthio)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-2-[(3-methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2518383.png)

![N-[(2-fluorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2518385.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2518393.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2518398.png)

![N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2518402.png)